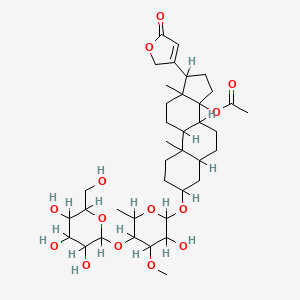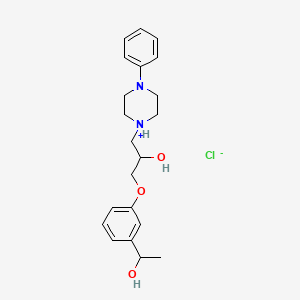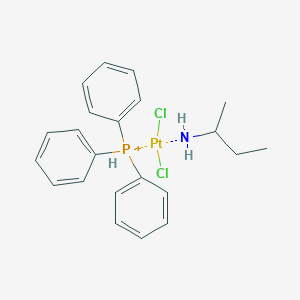
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is a chemical compound with the molecular formula C19H26INO. It is known for its unique structure, which includes a diethyl-methyl-azanium group attached to a phenylphenoxyethyl moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-(2-phenylphenoxy)ethyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Chloride, bromide; reactions are often carried out in polar solvents like acetone or dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azanium compounds with different halide ions.
Wissenschaftliche Forschungsanwendungen
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide: Similar structure but with a different phenoxyethyl moiety.
Diethyl-methyl-[2-(4-chlorophenoxy)ethyl]azanium iodide: Contains a chlorophenoxy group instead of a phenylphenoxy group.
Uniqueness
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is unique due to its specific phenylphenoxyethyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
64048-47-1 |
|---|---|
Molekularformel |
C19H26INO |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H26NO.HI/c1-4-20(3,5-2)15-16-21-19-14-10-9-13-18(19)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRWBJGZHGVHLEN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)












